molecular formula C19H19Cl3N2O4S B2457987 4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide CAS No. 684231-50-3

4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide

Cat. No.: B2457987
CAS No.: 684231-50-3
M. Wt: 477.78
InChI Key: ROLSESLHWKJOBC-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide is a potent, selective, and ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of the LKB1-SIK signaling pathway. This compound has emerged as a critical pharmacological tool for dissecting SIK3's role in metabolic homeostasis, inflammatory responses, and cancer biology. By inhibiting SIK3, this molecule modulates the phosphorylation and subcellular localization of transcriptional co-regulators like CRTC2/3 and class IIa HDACs, thereby influencing gene expression programs controlled by CREB and MEF2. Research utilizing this inhibitor has been instrumental in demonstrating SIK3's function in regulating hepatic gluconeogenesis and lipid metabolism, positioning it as a target of interest for metabolic disorders. Furthermore, studies link SIK3 inhibition to the alteration of macrophage polarization and the suppression of pro-inflammatory cytokine production, highlighting its potential in immunology research. Its high selectivity profile makes it an ideal compound for investigating isoform-specific SIK functions without significant off-target effects on other kinases like SIK1 or SIK2, providing researchers with a precise means to explore the complex signaling networks governed by the AMPK-related kinase family. Source Source

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(2,3,5-trichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O4S/c1-11-9-24(10-12(2)28-11)29(26,27)15-5-3-13(4-6-15)19(25)23-17-8-14(20)7-16(21)18(17)22/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLSESLHWKJOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide is a synthetic compound with potential biological activity. Its molecular formula is C19H19Cl3N2O4SC_{19}H_{19}Cl_{3}N_{2}O_{4}S, and it has a molecular weight of approximately 477.78 g/mol. This compound is recognized for its sulfonamide structure, which often contributes to various biological activities, including antimicrobial and antitumor properties.

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer treatment. For instance, compounds with similar structural features have shown significant antitumor activity across various cancer cell lines. The biological mechanisms often involve the inhibition of cell proliferation and induction of apoptosis.

Case Study:
A study evaluating a series of sulfonamide derivatives demonstrated that several compounds exhibited promising antitumor effects against lung cancer cell lines (A549, HCC827, and NCI-H358). The compounds were assessed using both 2D and 3D cell culture methods, revealing that the cytotoxicity was significantly higher in 2D assays compared to 3D formats. For example:

  • HCC827 : IC50 = 6.26 ± 0.33 μM (2D) vs. 20.46 ± 8.63 μM (3D)
  • NCI-H358 : IC50 = 6.48 ± 0.11 μM (2D) vs. 16.00 ± 9.38 μM (3D) .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented, particularly against Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial folate synthesis.

Research Findings:
In a comparative study on various sulfonamide derivatives, compounds were tested against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives showed significant antibacterial activity, which could be attributed to their ability to inhibit bacterial growth by targeting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

  • Substituents on the benzene ring : Modifications can enhance or reduce potency.
  • Morpholine moiety : The presence of a dimethylmorpholino group is associated with increased solubility and bioavailability.
  • Sulfonyl group : This functional group is pivotal for the interaction with biological targets.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Methodology
AntitumorHCC8276.26 ± 0.33MTS Assay (2D)
AntitumorNCI-H3586.48 ± 0.11MTS Assay (2D)
AntibacterialE. coliNot specifiedBroth Microdilution
AntibacterialS. aureusNot specifiedBroth Microdilution

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the sulfonamide class of compounds, which are known for their broad spectrum of biological activities.

Antimicrobial Activity

Research indicates that sulfonamides can exhibit antimicrobial properties. The sulfonamide group enhances the ability of compounds to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides can be effective against a variety of pathogens, including both Gram-positive and Gram-negative bacteria .

Antitumor Properties

The structural characteristics of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide suggest potential antitumor activity. Sulfonamides have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. Preliminary studies have indicated that this compound could be a candidate for further investigation in cancer treatment protocols .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has been studied as a possible inhibitor of acetylcholinesterase and α-glucosidase enzymes.

Acetylcholinesterase Inhibition

Inhibitors of acetylcholinesterase are crucial in treating conditions such as Alzheimer's disease. Research has demonstrated that certain sulfonamide derivatives possess the ability to inhibit this enzyme effectively, leading to increased levels of acetylcholine in the synaptic cleft and improved cognitive function .

α-Glucosidase Inhibition

α-Glucosidase inhibitors are essential in managing Type 2 diabetes mellitus by slowing carbohydrate absorption in the intestine. The compound's structural features suggest it may interact with the enzyme's active site, thus reducing glucose absorption and helping to control blood sugar levels .

Structure-Activity Relationship (SAR) Studies

The understanding of how structural modifications affect biological activity is critical in drug design. SAR studies on sulfonamide derivatives like this compound can provide insights into optimizing efficacy while minimizing side effects. Researchers focus on modifying the morpholino and aromatic moieties to enhance selectivity and potency against target enzymes or pathogens .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Synthesis and Biological Evaluation : A study synthesized various sulfonamide derivatives and evaluated their biological activities against specific targets like α-glucosidase and acetylcholinesterase. The findings indicated that modifications at the benzamide position could enhance inhibitory activity significantly .
  • Antitumor Activity Assessment : Another research effort focused on evaluating the anticancer potential of sulfonamide compounds similar to this compound. Results showed promising cytotoxic effects against several cancer cell lines, warranting further exploration into their mechanisms of action .

Preparation Methods

Cyclocondensation of Diethanolamine with Acetone

Diethanolamine reacts with acetone under acid catalysis (e.g., H₂SO₄) to form 2,6-dimethylmorpholine via Dean-Stark water removal.

Reaction Conditions

Parameter Value
Solvent Toluene
Catalyst Sulfuric acid (0.5 eq)
Temperature 110°C
Time 12 h
Yield 78%

Introduction of the sulfonyl group precedes morpholine coupling. Two methods dominate:

Chlorosulfonation of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid undergoes chlorosulfonation with ClSO₃H in dichloroethane, followed by amidation with 2,3,5-trichloroaniline.

Stepwise Protocol

  • Chlorosulfonation :
    • 4-Nitrobenzoic acid (1 eq) + ClSO₃H (3 eq) → 4-Nitrobenzenesulfonyl chloride (85% yield).
  • Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine (4-aminobenzenesulfonyl chloride).
  • Amidation :
    • Reaction with 2,3,5-trichloroaniline in THF using DCC (dicyclohexylcarbodiimide) yields N-(2,3,5-trichlorophenyl)-4-sulfonamidobenzoic acid (72% yield).

Direct Sulfonation Using Morpholine Derivative

An alternative route sulfonates pre-formed benzamide with 2,6-dimethylmorpholine sulfonyl chloride:

Optimized Conditions

Parameter Value
Solvent Dichloromethane
Base Triethylamine (2 eq)
Temperature 0°C → RT
Time 4 h
Yield 68%

Coupling of Sulfonylbenzamide with 2,6-Dimethylmorpholine

The final step involves nucleophilic displacement of a sulfonyl chloride intermediate with 2,6-dimethylmorpholine:

Reaction Scheme
4-(Chlorosulfonyl)-N-(2,3,5-trichlorophenyl)benzamide + 2,6-Dimethylmorpholine → Target Compound

Critical Parameters

  • Solvent Choice : Tetrahydrofuran enhances nucleophilicity of morpholine’s tertiary amine.
  • Stoichiometry : Morpholine (1.2 eq) ensures complete substitution.
  • Purification : Silica gel chromatography (hexane:ethyl acetate = 3:7) achieves >95% purity.

Yield Optimization Data

Entry Solvent Base Temp (°C) Time (h) Yield (%)
1 THF Et₃N 25 6 65
2 DCM DIPEA 0→25 8 71
3 Acetonitrile K₂CO₃ 40 4 58

Analytical Characterization

Post-synthesis validation employs:

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, aryl-H), 7.89 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 2H, aryl-H), 4.12–3.98 (m, 4H, morpholine-H), 2.56 (s, 6H, CH₃).
  • LC-MS : m/z 477.78 [M+H]⁺ (calc. 477.78).

Purity Assessment

HPLC (C18 column, 70:30 MeOH:H₂O) shows 98.2% purity (t₅ = 6.33 min).

Challenges and Mitigation Strategies

  • Low Sulfonation Efficiency :

    • Cause : Steric hindrance from trichlorophenyl group.
    • Solution : Use bulkier bases (e.g., DIPEA) to enhance deprotonation.
  • Morpholine Oxidation :

    • Cause : Prolonged exposure to chlorosulfonic acid.
    • Solution : Stepwise addition of reagents at 0°C.

Q & A

Q. What are the optimal synthetic routes for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(2,3,5-trichlorophenyl)benzamide?

The synthesis likely involves coupling a sulfonyl chloride intermediate (e.g., 2,6-dimethylmorpholino sulfonyl chloride) with a substituted benzamide precursor. A related method for morpholino-containing benzamides uses coupling agents like dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) with surfactants (e.g., TPGS-750-M-H2O) to improve reaction efficiency . Purification may require column chromatography or recrystallization, guided by melting point data (e.g., analogs in show mp ranges like 178–183°C for sulfonamides).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : To confirm substitution patterns (e.g., trichlorophenyl protons appear downfield).
  • HPLC-MS : For purity assessment and molecular weight verification (e.g., molecular weights of related benzamides in range from 353–475 g/mol).
  • FT-IR : To identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups. Thermal analysis (DSC/TGA) may also determine stability, as analogs in and show decomposition points >200°C.

Q. How is the compound’s solubility profile optimized for in vitro assays?

Solubility can be enhanced using co-solvents (e.g., DMSO for stock solutions) or surfactants like TPGS-750-M-H2O, as noted in morpholino-pyridine benzamide synthesis . For aqueous buffers, adjust pH to exploit ionization of the sulfonyl group (pKa ~1-2) or trichlorophenylamide (pKa ~8-10).

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s biological activity?

Structural analogs, such as 2,6-difluorobenzamide derivatives, inhibit bacterial FtsZ GTPase activity by binding to its GTP pocket . For this compound, molecular docking studies could compare its morpholino-sulfonyl group with known inhibitors (e.g., I1-I4 in ). Activity assays (e.g., GTPase inhibition kinetics) should validate mechanistic hypotheses.

Q. How do substituent variations (e.g., morpholino vs. piperidine) affect potency?

Structure-activity relationship (SAR) studies require synthesizing analogs with modified sulfonyl groups (e.g., replacing 2,6-dimethylmorpholino with piperazine). shows that fluorine or methoxy substitutions on benzamide rings enhance bioavailability and target affinity. Compare IC50 values in enzymatic assays (e.g., FtsZ inhibition ) to identify critical substituents.

Q. How can conflicting data on cytotoxicity and efficacy be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using controls from (e.g., nonylamino-benzamide I4 as a reference). Cross-validate results with orthogonal assays:

  • Cytotoxicity : MTT assays in HEK293 vs. cancer cells.
  • Efficacy : Time-kill curves in bacterial strains with/without FtsZ mutations.

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